molecular formula C9H13NO B108070 Gepefrine CAS No. 18840-47-6

Gepefrine

Cat. No. B108070
CAS RN: 18840-47-6
M. Wt: 151.21 g/mol
InChI Key: WTDGMHYYGNJEKQ-ZETCQYMHSA-N
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Description

Gepefrine, also known as 3-Hydroxyamphetamine, is an antihypotensive or sympathomimetic agent of the amphetamine family . It is marketed in certain European countries and is a known metabolite of amphetamine in rats .


Molecular Structure Analysis

Gepefrine has a molecular formula of C9H13NO . Its average mass is 151.206 Da and its monoisotopic mass is 151.099716 Da .


Physical And Chemical Properties Analysis

Gepefrine has a density of 1.1±0.1 g/cm3, a boiling point of 281.0±15.0 °C at 760 mmHg, and a flash point of 123.8±20.4 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 46 Å2 .

Scientific Research Applications

Orthostatic Dysregulation Treatment

Gepefrine, a pressor agent, has been studied for its effectiveness in treating orthostatic dysregulation. Research indicates that Gepefrine can significantly increase blood pressure in patients with orthostatic adjustment disorders, both at rest and during physical activity. This increase in blood pressure contributes to a reduction in pathological orthostatic regulation and helps prevent symptoms of orthostatic adjustment disorder (Bachour & Bender, 1985). Another study comparing different sympathomimetics for orthostatic hypotension found that Gepefrine was effective in improving early orthostatic disregulation of arterial pressure, likely due to sensitization of the pressoreceptors (Lossnitzer & Gäb, 1980).

Potential Medicinal Properties of Related Compounds

While not directly on Gepefrine, research on compounds from the leaves of Artocarpus communis has shown potential medicinal properties, including anticancer activity. These geranyl chalcone derivatives could have relevance in the study of similar compounds, like Gepefrine (Fang et al., 2008).

Genome Research Applications

The GEIRA (Gene-Environment and Gene–Gene Interaction Research Application) algorithm is relevant in the context of genome-wide analysis, which could be applicable in the study of genes related to Gepefrine's mechanism of action or its metabolism (Ding et al., 2011).

Sport and Exercise Psychology Research

Although not directly related to Gepefrine, the GEPE (Research Group in Sport and Exercise Psychology) model offers an example of integrating scientific research into practical applications. This approach could be adapted for researching the applications of Gepefrine in sports medicine or exercise physiology (Ramis et al., 2019).

Genomics Education Partnership

The Genomics Education Partnership (GEP) demonstrates a collaborative model for genomics research. This could be a model for future research collaborations involving Gepefrine, especially in genomic studies related to its biological effects or therapeutic applications (Lopatto et al., 2020).

properties

IUPAC Name

3-[(2S)-2-aminopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDGMHYYGNJEKQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172191
Record name Gepefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gepefrine

CAS RN

18840-47-6
Record name Gepefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18840-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepefrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPEFRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Bachour, F Bender - Zeitschrift fur Kardiologie, 1985 - europepmc.org
… Gepefrine led to a reduction in pathological orthostatic regulation … gepefrine a distinct tendency towards normalisation and the regression of subjective states of exhaustion. Gepefrine …
Number of citations: 2 europepmc.org
K Lossnitzer, J Gäb - Fortschritte der Medizin, 1980 - europepmc.org
… Significant improvement of early orthostatic disregulation of the arterial pressure could be only observed under gepefrine. Amelioration seems to be induced by sensitization of the …
Number of citations: 2 europepmc.org
FT Peters, T Kraemer, HH Maurer - Clinical Chemistry, 2002 - academic.oup.com
Background: Enantioselective analysis of amphetamine (AM) or methamphetamine (MA) in urine is already a well-established tool for differentiation of illicit from therapeutic ingestion of …
Number of citations: 100 academic.oup.com
FT Peters, N Samyn, CTJ Lamers, WJ Riedel… - Clinical …, 2005 - academic.oup.com
… plasma samples enriched with other sympathomimetic amines [ephedrine, pseudoephedrine, norephedrine (phenylpropanolamine), norpseudoephedrine, phentermine, gepefrine, and …
Number of citations: 63 academic.oup.com
H Bolcskei, B Farkas, P Kocsis… - Recent Patents on CNS …, 2009 - ingentaconnect.com
Migraine is a painful, sometimes debilitating disorder, which is frequently associated with various neurological symptoms. Its prevalence in the population is higher than that of any other …
Number of citations: 11 www.ingentaconnect.com
CAS Number, E InfoCard - Metabolism - cloudflare-ipfs.com
Pseudoephedrine is a sympathomimetic amine. Its principal mechanism of action relies on its direct action on the adrenergic receptor system.[8][9] The vasoconstriction that …
Number of citations: 1 cloudflare-ipfs.com
S Vilar, E Quezada, C Alcaide, F Orallo… - QSAR & …, 2007 - Wiley Online Library
Three theoretical models have been developed for the prediction of vasodilatory activity through a series of 2‐D molecular descriptors. A database of 501 compounds was selected from …
Number of citations: 15 onlinelibrary.wiley.com
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
ES Simmons - Journal of chemical information and computer …, 1985 - ACS Publications
… A searcher for references to the drug gepefrine, a simple and easily named compound, would find that it was claimed in the1944 patent shown in Figure 5 under a name …
Number of citations: 12 pubs.acs.org

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